An In-depth Technical Guide to the Chemical Structure and Synthesis of Disperse Black 9
An In-depth Technical Guide to the Chemical Structure and Synthesis of Disperse Black 9
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Black 9 is a monoazo dye recognized for its application in coloring synthetic fibers, particularly polyester. This technical guide provides a detailed overview of its chemical structure, properties, and a comprehensive synthesis protocol. The synthesis involves a three-step process commencing with the diazotization of 4-nitroaniline, followed by an azo coupling reaction with N,N-bis(2-hydroxyethyl)aniline, and culminating in the reduction of the nitro intermediate to yield the final product. This document outlines the specific experimental procedures, quantitative data, and a visual representation of the synthesis pathway to support research and development activities.
Chemical Structure and Properties
Disperse Black 9 is chemically known as 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol . Its structure consists of a central azo bridge (-N=N-) connecting a p-phenylenediamine moiety to an N,N-bis(2-hydroxyethyl)aniline group.
Chemical Structure:
The key physicochemical properties of Disperse Black 9 are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol[1] |
| Molecular Formula | C₁₆H₂₀N₄O₂[1][2] |
| Molecular Weight | 300.36 g/mol [2][3] |
| CAS Number | 20721-50-0, 12222-69-4 |
| Appearance | Dark brown granules or faint orange to very dark orange powder |
| Melting Point | 157-160 °C |
| Solubility | Soluble in ethanol, acetone, and benzene |
It is important to note that commercial Disperse Black 9 can be a mixture of the primary chemical compound with a dispersing agent, such as lignosulphate, at approximately a 50:50 ratio.
Synthesis of Disperse Black 9
The synthesis of Disperse Black 9 is a well-established three-stage process:
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Diazotization of 4-nitroaniline.
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Azo coupling of the resulting diazonium salt with N,N-bis(2-hydroxyethyl)aniline to form a nitro-substituted azo intermediate.
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Reduction of the nitro group to an amino group to yield the final Disperse Black 9.
A schematic of the overall synthesis pathway is presented below.
Caption: Synthesis pathway of Disperse Black 9.
Experimental Protocols
The following sections provide detailed methodologies for each step of the synthesis.
This initial step converts the primary aromatic amine, 4-nitroaniline, into a reactive diazonium salt.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 4-Nitroaniline | 138.12 | 1.38 | 0.01 |
| Sodium Nitrite | 69.00 | 0.76 | 0.011 |
| Hydrochloric Acid (conc.) | 36.46 | ~5 mL | - |
| Deionized Water | 18.02 | ~15 mL | - |
Procedure:
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In a 100 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in 10 mL of deionized water and 5 mL of concentrated hydrochloric acid. Gentle heating may be required to facilitate dissolution.
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Cool the resulting solution to 0-5 °C in an ice bath.
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In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold deionized water.
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Slowly add the sodium nitrite solution dropwise to the cooled 4-nitroaniline solution while maintaining the temperature between 0 and 5 °C and stirring continuously.
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Continue stirring the mixture for an additional 15-20 minutes after the addition is complete to ensure the full formation of the 4-nitrobenzenediazonium chloride. This solution should be used immediately in the subsequent step.
The diazonium salt is then reacted with the coupling agent, N,N-bis(2-hydroxyethyl)aniline, to form the azo dye intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| N,N-bis(2-hydroxyethyl)aniline | 181.23 | 1.81 | 0.01 |
| Sodium Acetate (saturated solution) | 82.03 | As needed | - |
| Ethanol | 46.07 | 10 mL | - |
| Deionized Water | 18.02 | 10 mL | - |
Procedure:
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In a 250 mL beaker, dissolve 1.81 g (0.01 mol) of N,N-bis(2-hydroxyethyl)aniline in a mixture of 10 mL of ethanol and 10 mL of deionized water.
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Cool this solution to 0-5 °C in an ice bath.
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Slowly add the freshly prepared 4-nitrobenzenediazonium chloride solution to the cooled N,N-bis(2-hydroxyethyl)aniline solution with vigorous stirring.
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During the addition, maintain the pH of the reaction mixture between 4 and 5 by adding a saturated solution of sodium acetate as needed. The formation of a colored precipitate indicates the formation of the azo intermediate.
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Continue to stir the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
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Isolate the precipitated nitro intermediate by filtration, wash it thoroughly with cold water, and dry it.
The final step involves the reduction of the nitro group on the azo intermediate to an amino group to yield Disperse Black 9. A common and effective method for this transformation is the use of sodium sulfide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| Nitro Azo Intermediate | 346.36 | 3.46 | 0.01 |
| Sodium Sulfide (Na₂S·9H₂O) | 240.18 | ~7.2 | ~0.03 |
| Deionized Water | 18.02 | ~100 mL | - |
Procedure:
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Suspend the dried nitro azo intermediate (3.46 g, 0.01 mol) in approximately 50 mL of deionized water in a suitable reaction vessel.
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In a separate beaker, dissolve approximately 7.2 g (0.03 mol) of sodium sulfide nonahydrate in 50 mL of deionized water.
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Slowly add the sodium sulfide solution to the suspension of the nitro azo intermediate with stirring.
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Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 2-3 hours, or until the reaction is complete (monitored by TLC). The color of the reaction mixture will change as the reduction proceeds.
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After the reaction is complete, cool the mixture to room temperature. The Disperse Black 9 product will precipitate out of the solution.
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Collect the crude Disperse Black 9 by filtration.
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Wash the product with a dilute solution of acetic acid to neutralize any remaining sulfide and then with copious amounts of water until the filtrate is neutral.
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Dry the purified Disperse Black 9 in a vacuum oven at a low temperature.
Data Summary
The following table summarizes the key quantitative parameters for the synthesis of Disperse Black 9.
| Step | Reactant 1 | Reactant 2 | Key Reagents | Temperature (°C) | pH |
| 1. Diazotization | 4-Nitroaniline (0.01 mol) | Sodium Nitrite (0.011 mol) | HCl | 0-5 | Acidic |
| 2. Azo Coupling | 4-Nitrobenzenediazonium chloride (0.01 mol) | N,N-bis(2-hydroxyethyl)aniline (0.01 mol) | Sodium Acetate | 0-5 | 4-5 |
| 3. Reduction | Nitro Azo Intermediate (0.01 mol) | Sodium Sulfide (approx. 0.03 mol) | - | 60-70 | Basic |
Conclusion
This technical guide provides a comprehensive overview of the chemical structure and a detailed, three-step synthesis of Disperse Black 9. The provided experimental protocols and quantitative data offer a solid foundation for the laboratory-scale preparation of this important azo dye. The successful synthesis relies on careful control of reaction conditions, particularly temperature and pH, at each stage of the process. This information is intended to be a valuable resource for researchers and scientists working in the fields of dye chemistry, materials science, and related disciplines.
